N-phenethyl-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-phenylethyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c27-18(22-13-8-15-4-2-1-3-5-15)14-28-19-7-6-17-23-24-20(26(17)25-19)16-9-11-21-12-10-16/h1-7,9-12H,8,13-14H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLZRALGWNOUSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethyl-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the triazolopyridazine core through a cyclization reaction. This can be achieved by reacting a suitable hydrazine derivative with a pyridine carboxylic acid under acidic conditions. The resulting intermediate is then subjected to further functionalization to introduce the phenethyl and thioacetamide groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and rigorous quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-phenethyl-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the triazole ring can enhance the inhibition of specific kinases involved in cancer progression. The compound's structure allows it to interact with various biological targets, potentially disrupting cancer cell proliferation and survival pathways .
Antimicrobial Properties
N-phenethyl-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has been evaluated for its antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains and fungi, suggesting a potential role in treating infections resistant to conventional antibiotics .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored in various studies. It has been shown to inhibit cyclooxygenase enzymes (COX), which are key players in the inflammatory response. This suggests that it may be beneficial in treating conditions characterized by excessive inflammation, such as arthritis and cardiovascular diseases .
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized a series of triazolo-pyridazine derivatives and tested their anticancer efficacy against several cancer cell lines. The results indicated that N-phenethyl derivatives exhibited superior cytotoxicity compared to non-modified compounds, highlighting the importance of structural modifications in enhancing biological activity .
Case Study 2: Antimicrobial Activity
A recent investigation focused on the antimicrobial properties of N-phenethyl derivatives against resistant strains of bacteria. The study found that certain modifications led to increased potency against Gram-positive bacteria, suggesting potential applications in developing new antibiotics for resistant infections .
Mechanism of Action
The mechanism of action of N-phenethyl-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves its interaction with specific molecular targets. The triazolopyridazine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural analogs and their properties:
Biological Activity
N-phenethyl-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment. This article explores its biological activity, synthesizing data from various studies and highlighting its pharmacological significance.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro assays have shown that derivatives of triazolo-pyridazine compounds can inhibit the growth of cancer cells such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising derivatives reported IC50 values in the low micromolar range, indicating potent anticancer activity .
Table 1: Cytotoxicity of Triazolo-Pyridazine Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
The mechanism by which this compound exerts its effects involves the inhibition of c-Met kinase. c-Met is a receptor tyrosine kinase that plays a critical role in tumor growth and metastasis. Studies have shown that certain derivatives can achieve comparable inhibition levels to established drugs like Foretinib .
Other Biological Activities
Beyond anticancer effects, related compounds have exhibited various biological activities:
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Significant cytotoxicity in vitro |
| Antimicrobial | Effective against select bacterial strains |
Study on c-Met Inhibition
A study focused on the synthesis of novel triazolo-pyridazine derivatives evaluated their inhibitory effects on c-Met kinase. The findings highlighted that compound 12e not only inhibited c-Met effectively but also induced apoptosis in cancer cells .
Clinical Implications
The potential for these compounds to serve as lead candidates for drug development is significant. Their ability to target specific pathways involved in cancer progression positions them as valuable tools in oncology.
Q & A
Q. Structural confirmation :
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and purity (e.g., pyridinyl protons at δ 8.5–9.0 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 407.12) .
Chemical properties : - Solubility : Poor in water; soluble in DMSO, DMF, or dichloromethane .
- Stability : Susceptible to oxidation; store under inert gas at −20°C .
What preliminary biological assays are used to evaluate its activity?
- Enzyme inhibition : Screening against kinases (e.g., EGFR, CDK2) using fluorescence-based assays .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .
Advanced Research Questions
How can synthesis yields be improved despite contradictory reports on optimal conditions?
Data contradiction : Yields vary (40–75%) due to:
- Reagent purity : Impure intermediates reduce coupling efficiency .
- Temperature control : Overheating degrades the triazolo-pyridazine core; use precise thermoregulation (±2°C) .
Methodology : - Design of Experiments (DoE) : Systematic variation of solvent (DMF vs. DMSO), catalyst (triethylamine vs. pyridine), and reaction time .
- In-line monitoring : Use HPLC to track intermediate formation and adjust conditions dynamically .
What strategies resolve contradictions in biological activity data across studies?
Case example : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM in kinase assays) may arise from:
- Assay variability : Normalize protocols (e.g., ATP concentration, incubation time) .
- Cellular context : Test isogenic cell lines to isolate target-specific effects .
Advanced approach : - Proteomics : SILAC labeling to identify off-target interactions .
- Molecular docking : Compare binding poses in kinase active sites using AutoDock Vina .
How does the compound’s stability under physiological conditions impact preclinical studies?
Q. Stability challenges :
- pH sensitivity : Degrades rapidly at pH > 8.0; use buffered formulations (pH 6.5–7.4) .
- Light sensitivity : Protect from UV exposure during in vitro assays .
Methodology : - Accelerated stability testing : Incubate at 40°C/75% RH for 4 weeks; monitor via LC-MS .
- Metabolite profiling : Identify degradation products using UPLC-QTOF .
What structure-activity relationship (SAR) insights guide derivative design?
Q. Key modifications :
- Pyridinyl substitution : Replacing pyridin-4-yl with pyridin-3-yl reduces kinase inhibition by 50% .
- Phenethyl chain variation : Longer alkyl chains (e.g., propyl) improve membrane permeability but reduce solubility .
Methodology : - Parallel synthesis : Generate 10–20 analogs via combinatorial chemistry .
- Free-Wilson analysis : Quantify contributions of substituents to activity .
How to address spectral data contradictions during characterization?
Q. Common issues :
- Impurity peaks in NMR : Use preparative HPLC to isolate pure batches .
- Mass spec adducts : Confirm [M+Na]⁺/[M+H]⁺ ratios with isotopic pattern analysis .
Advanced techniques : - 2D NMR (HSQC, HMBC) : Resolve overlapping signals in aromatic regions .
- X-ray crystallography : Resolve absolute configuration if chiral centers are present .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
